![molecular formula C15H22N2O2 B7460165 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide](/img/structure/B7460165.png)
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide (ACCMBA) is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has a molecular weight of 291.4 g/mol. The synthesis of ACCMBA involves several steps, including the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the addition of methylamine and ammonia.
Wissenschaftliche Forschungsanwendungen
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
Wirkmechanismus
The mechanism of action of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. It has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It may also affect other ion channels, such as potassium channels and calcium channels.
Biochemical and Physiological Effects
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. It also reduces the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of these mediators. 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide has also been shown to reduce the activity of glutamate receptors, which are involved in the transmission of pain signals in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide in lab experiments is that it has been shown to have low toxicity and low potential for abuse. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
Zukünftige Richtungen
There are several future directions for research on 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide. One direction is to further investigate its mechanism of action and its effects on ion channels in the nervous system. This could lead to the development of more specific and targeted treatments for neurological disorders. Another direction is to investigate its potential applications in the treatment of other conditions, such as cancer and autoimmune diseases. Finally, more research is needed to determine the optimal dosage and administration of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide for different applications.
Synthesemethoden
The synthesis of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine and ammonia to yield 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide. The overall yield of this synthesis method is around 40-50%, and the purity of the final product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h8-10,12H,3-7,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGKXJQDRHJKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.